9-keto Fluprostenol
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Overview
Description
9-Keto Fluprostenol is a potent analog of prostaglandin E2 (PGE2) with structural modifications aimed at enhancing its half-life and potency. It is derived from Fluprostenol, a well-researched analog of prostaglandin F2α (PGF2α), primarily interacting with the FP receptor. The oxidation at carbon 9 of Fluprostenol results in this compound, which exhibits a high affinity for EP receptors and potentially functions as a PGE2 agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Keto Fluprostenol involves the oxidation of Fluprostenol at the carbon 9 position. This process can be achieved using various oxidizing agents under controlled conditions to ensure the selective formation of the keto group without affecting other functional groups in the molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale oxidation reactions using optimized conditions to maximize yield and purity. The process would likely include steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form .
Types of Reactions:
Oxidation: The primary reaction involved in the synthesis of this compound is the oxidation of Fluprostenol at the carbon 9 position.
Reduction: Potential reduction reactions could convert the keto group back to a hydroxyl group, although this is less commonly pursued.
Substitution: Substitution reactions could involve the replacement of functional groups on the aromatic ring or other parts of the molecule
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include chromium trioxide, potassium permanganate, and other selective oxidants.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield
Major Products:
- The major product of the oxidation reaction is this compound itself.
- Other potential products could include various derivatives formed through further functionalization of the molecule .
Scientific Research Applications
9-Keto Fluprostenol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: Investigated for its interactions with EP receptors and its role as a PGE2 agonist.
Medicine: Potential therapeutic applications in the treatment of conditions related to prostaglandin pathways, such as glaucoma and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery .
Mechanism of Action
9-Keto Fluprostenol exerts its effects primarily through its high affinity for EP receptors, functioning as a PGE2 agonist. The molecular targets include various EP receptor subtypes, which are involved in numerous physiological processes such as inflammation, vasodilation, and smooth muscle contraction. The activation of these receptors leads to downstream signaling pathways that mediate the compound’s biological effects .
Comparison with Similar Compounds
Fluprostenol: The parent compound from which 9-Keto Fluprostenol is derived. It primarily interacts with FP receptors.
Prostaglandin E2 (PGE2): A naturally occurring prostaglandin with similar biological activities but a shorter half-life.
Travoprost: Another prostaglandin analog used in the treatment of glaucoma, which undergoes metabolism to form active metabolites .
Uniqueness: this compound is unique due to its structural modifications that enhance its half-life and potency compared to other prostaglandin analogs. Its high affinity for EP receptors and potential as a PGE2 agonist make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-19,21,27,29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMXHYUXIKWXSR-AAHOZRAYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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